Vipoglanstat

Description

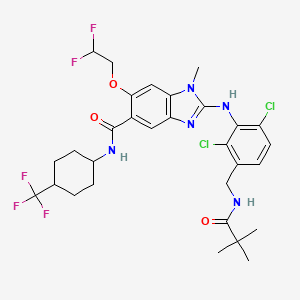

Structure

3D Structure

Properties

CAS No. |

1360622-01-0 |

|---|---|

Molecular Formula |

C30H34Cl2F5N5O3 |

Molecular Weight |

678.5 g/mol |

IUPAC Name |

2-[2,6-dichloro-3-[(2,2-dimethylpropanoylamino)methyl]anilino]-6-(2,2-difluoroethoxy)-1-methyl-N-[4-(trifluoromethyl)cyclohexyl]benzimidazole-5-carboxamide |

InChI |

InChI=1S/C30H34Cl2F5N5O3/c1-29(2,3)27(44)38-13-15-5-10-19(31)25(24(15)32)41-28-40-20-11-18(22(45-14-23(33)34)12-21(20)42(28)4)26(43)39-17-8-6-16(7-9-17)30(35,36)37/h5,10-12,16-17,23H,6-9,13-14H2,1-4H3,(H,38,44)(H,39,43)(H,40,41) |

InChI Key |

PFORUFFGGNOLPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=C(C(=C(C=C1)Cl)NC2=NC3=C(N2C)C=C(C(=C3)C(=O)NC4CCC(CC4)C(F)(F)F)OCC(F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Vipoglanstat in Inflammatory Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vipoglanstat (also known as GS-248 and BI 1029539) is a potent and selective, orally active small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] This enzyme is a key player in the inflammatory cascade, responsible for the terminal step in the synthesis of prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever. By selectively targeting mPGES-1, this compound offers a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, potentially circumventing the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that broadly target cyclooxygenase (COX) enzymes. This guide provides a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

The Prostaglandin E2 Pathway and the Rationale for mPGES-1 Inhibition

Prostaglandin E2 is a lipid signaling molecule derived from arachidonic acid via the COX pathway. Under inflammatory conditions, the expression of both COX-2 and mPGES-1 is upregulated, leading to a surge in PGE2 production. PGE2 exerts its pleiotropic effects by binding to four G-protein coupled receptors (EP1, EP2, EP3, and EP4), which in turn activate downstream signaling cascades, including the NF-κB and JAK-STAT pathways. These pathways drive the expression of a host of pro-inflammatory genes, leading to the cardinal signs of inflammation. The selective inhibition of mPGES-1 is a targeted approach to reduce pathological PGE2 production at the site of inflammation without affecting the synthesis of other prostanoids that may have homeostatic functions.

Core Mechanism of Action: Selective Inhibition of mPGES-1

This compound is a carboxamide-based compound that acts as a potent and selective inhibitor of human mPGES-1.[1][2] Its mechanism centers on blocking the conversion of prostaglandin H2 (PGH2) to PGE2.

Data Presentation: Quantitative Analysis of this compound's Potency and Selectivity

| Parameter | Value | Assay System | Reference |

| mPGES-1 IC50 | ~1 nM | Recombinant human mPGES-1 | [1] |

| mPGES-1 IC50 (ex vivo) | ≤0.5 nM | Isolated human whole blood | [3][4] |

| LPS-induced PGE2 Reduction (in vivo) | 57% | Urinary metabolites in humans (Phase 2 trial) | [5][6][7][8] |

| Prostacyclin Metabolite Increase (in vivo) | 50% | Urinary metabolites in humans (Phase 2 trial) | [5][6][7][8] |

Modulation of Inflammatory Signaling Pathways

By attenuating PGE2 levels, this compound indirectly modulates key inflammatory signaling pathways.

Impact on the NF-κB Signaling Pathway

PGE2, through its EP receptors, can activate the NF-κB pathway, a central regulator of inflammatory gene expression.[9][10] By reducing PGE2, this compound is anticipated to dampen NF-κB activation.

Influence on the JAK-STAT Signaling Pathway

The JAK-STAT pathway is another critical signaling route for many cytokines. PGE2 has been shown to modulate JAK-STAT signaling, and therefore, its reduction by this compound is predicted to have an inhibitory effect on this pathway.[1][11]

Experimental Protocols

In Vitro mPGES-1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mPGES-1 activity.

Methodology:

-

Enzyme Preparation: A crude microsomal fraction containing human mPGES-1 is prepared from cells overexpressing the enzyme. The protein concentration is determined using a standard protein assay.

-

Reaction Mixture: The assay is typically performed in a phosphate buffer (pH 7.2) containing glutathione (GSH) as a cofactor.

-

Inhibitor Incubation: Varying concentrations of this compound are pre-incubated with the enzyme preparation.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

-

PGE2 Quantification: The reaction is stopped after a defined period, and the amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA) or HTRF assay.[12][13]

-

IC50 Calculation: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

Ex Vivo Whole Blood Assay for PGE2 Production

Objective: To assess the inhibitory effect of this compound on PGE2 production in a physiologically relevant human whole blood matrix.

Methodology:

-

Blood Collection: Fresh heparinized whole blood is collected from healthy human donors.

-

Stimulation: The whole blood is stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and mPGES-1.[14][15]

-

This compound Treatment: Concurrently with LPS stimulation, the blood is treated with a range of this compound concentrations.

-

Incubation: The treated blood is incubated for a specified period (e.g., 24 hours) at 37°C.

-

Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.

-

PGE2 Measurement: The concentration of PGE2 in the plasma is measured using a validated ELISA or LC-MS/MS method.[14][16]

-

Data Analysis: The IC50 value for the inhibition of LPS-induced PGE2 production is calculated.

Preclinical and Clinical Development

This compound has demonstrated anti-inflammatory effects in various preclinical models, including those for acute lung injury and sepsis.[1][17] In these models, it has been shown to reduce neutrophil influx, pro-inflammatory cytokine levels (TNF-α, IL-1β), and the expression of inflammatory markers.[1][17]

Clinically, this compound has been evaluated in Phase 1 and 2 trials.[6][7][18] A Phase 2 study in systemic sclerosis-related Raynaud's phenomenon showed that this compound was safe and well-tolerated, and it achieved full mPGES-1 inhibition.[5][6][7][8] However, it did not show efficacy for this specific indication.[5][6][7][8] More recently, this compound has entered Phase 2 clinical trials for the treatment of endometriosis, a chronic inflammatory disease where PGE2 is known to play a significant pathogenic role.[14][19][20][21][22][23] Preclinical data in endometriosis models have shown that this compound can reduce both pain and the number of endometriotic lesions.[6][18][22]

Conclusion

This compound represents a targeted therapeutic approach to mitigating inflammation by selectively inhibiting mPGES-1 and, consequently, the production of the pro-inflammatory mediator PGE2. Its high potency and selectivity, demonstrated in both in vitro and ex vivo studies, suggest a favorable therapeutic window. By dampening the downstream effects of PGE2 on critical inflammatory pathways such as NF-κB and JAK-STAT, this compound holds significant promise for the treatment of a variety of inflammatory and autoimmune diseases. Ongoing clinical trials, particularly in endometriosis, will be crucial in further defining its therapeutic utility and solidifying its place in the armamentarium of anti-inflammatory agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Janus kinase 2 activation participates in prostaglandin E2-induced hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

- 13. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Gesynta [gesynta.se]

- 19. Prostaglandin E2-EP2-NF-κB signaling in macrophages as a potential therapeutic target for intracranial aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Gesynta [gesynta.se]

- 23. Gesynta Pharma receives UK approval for a Phase 2 trial of this compound in endometriosis - HealthCap [healthcap.eu]

Preclinical Profile of Vipoglanstat: A Novel mPGES-1 Inhibitor for Endometriosis

A Technical Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Vipoglanstat (formerly GS-248), a first-in-class, orally active, and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), for the treatment of endometriosis. This document summarizes the mechanism of action, preclinical efficacy in animal models, and the underlying scientific rationale for its development as a non-hormonal treatment for endometriosis.

Introduction to Endometriosis and the Role of PGE2

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, affecting approximately 1 in 10 women of reproductive age.[1] The condition is associated with debilitating chronic pelvic pain, dysmenorrhea, dyspareunia, and infertility, significantly impacting the quality of life.[1]

A key mediator in the pathophysiology of endometriosis is Prostaglandin E2 (PGE2).[1][2] Elevated levels of PGE2 are found in the peritoneal fluid and within the endometriotic lesions themselves.[2] PGE2 contributes to the disease through multiple mechanisms, including:

-

Inflammation: It is a potent pro-inflammatory mediator, contributing to the chronic inflammatory state of the pelvis.

-

Pain: PGE2 sensitizes nerve endings, leading to the perception of pain.

-

Estrogen Production: It stimulates local estrogen biosynthesis within the endometriotic lesions, creating a positive feedback loop that fuels lesion growth.

-

Angiogenesis: PGE2 promotes the formation of new blood vessels, which are essential for the survival and growth of the ectopic endometrial tissue.[3]

The synthesis of PGE2 is catalyzed by the enzyme microsomal prostaglandin E synthase-1 (mPGES-1). The expression of mPGES-1 is significantly upregulated in endometriotic lesions, making it a highly attractive therapeutic target.[2][4]

This compound: A Selective mPGES-1 Inhibitor

This compound is a potent and selective inhibitor of the mPGES-1 enzyme.[1][2] By targeting mPGES-1, this compound aims to reduce the production of pro-inflammatory PGE2 at the site of inflammation within the endometriotic lesions.[1][2] This targeted approach is expected to alleviate pain, reduce inflammation, and potentially slow or reverse the growth of the lesions themselves, offering a disease-modifying effect.[2][5] Unlike hormonal therapies, this compound's non-hormonal mechanism of action presents a promising alternative for patients who experience inadequate relief or intolerable side effects from current treatments.[6]

Preclinical Efficacy of this compound in an Endometriosis Model

This compound has demonstrated "proof-of-concept" in an advanced preclinical disease model of endometriosis.[2][5][7][8][9][10] While specific quantitative data from these proprietary studies are not publicly available, press releases and company communications consistently report the following key findings:

-

Marked Reduction in Endometriotic Lesions: Treatment with this compound resulted in a significant reduction in both the number and size of endometriotic lesions.[1][2][5][6][7][8][9][10]

-

Positive Impact on Pain-Related Behavior: The studies showed a positive effect on parameters measuring pain and overall well-being in the animal models.[1][2][5][6][7][8][9]

These compelling preclinical results have provided a strong rationale for the clinical development of this compound for the treatment of endometriosis.[2]

Illustrative Quantitative Data Presentation

The following tables are structured to represent the type of quantitative data typically generated in preclinical endometriosis studies. The values presented are for illustrative purposes to guide researchers, as the specific data from the this compound studies have not been publicly disclosed.

| Treatment Group | Mean Lesion Volume (mm³) ± SEM | % Reduction vs. Vehicle |

| Vehicle Control | 150 ± 20 | - |

| This compound (Low Dose) | 90 ± 15 | 40% |

| This compound (High Dose) | 50 ± 10 | 67% |

| Positive Control (e.g., GnRH agonist) | 45 ± 8 | 70% |

| Treatment Group | Pain Score (e.g., von Frey test) ± SEM | % Reduction in Hyperalgesia vs. Vehicle |

| Vehicle Control | 2.5 ± 0.3 | - |

| This compound (Low Dose) | 1.5 ± 0.2 | 40% |

| This compound (High Dose) | 1.0 ± 0.1 | 60% |

| Positive Control (e.g., NSAID) | 1.2 ± 0.2 | 52% |

Experimental Protocols

While the exact protocols used in the preclinical studies of this compound are proprietary, this section outlines a representative methodology for establishing and evaluating treatments in a mouse model of endometriosis.

Induction of Endometriosis in a Mouse Model

A common method for inducing endometriosis in mice involves the surgical transplantation of uterine tissue into the peritoneal cavity of a recipient mouse.

Materials:

-

Donor and recipient female mice (e.g., C57BL/6 strain, 8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps)

-

Suture materials

-

Phosphate-buffered saline (PBS)

Procedure:

-

Anesthetize the donor mouse.

-

Perform a laparotomy to expose the uterine horns.

-

Excise the uterine horns and place them in sterile PBS.

-

Suture the incision in the donor mouse.

-

Longitudinally open the uterine horns and cut them into small fragments (e.g., 2x2 mm).

-

Anesthetize the recipient mouse.

-

Perform a small laparotomy to expose the peritoneal cavity.

-

Suture the uterine fragments to the peritoneal wall.

-

Close the incision with sutures.

-

Allow the mice to recover for a set period (e.g., 7-14 days) to allow for the establishment of endometriotic lesions.

Treatment Regimen and Efficacy Assessment

Treatment:

-

Once the lesions are established, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Administer the treatment orally once or twice daily for a specified duration (e.g., 21-28 days).

Efficacy Assessment:

-

Lesion Measurement: At the end of the treatment period, euthanize the mice and surgically excise the endometriotic lesions. Measure the volume of the lesions (e.g., using calipers) or weigh them.

-

Pain Assessment: At various time points during the study, assess pain-related behaviors. A common method is the von Frey filament test to measure mechanical allodynia (pain response to a normally non-painful stimulus).

-

Histology: Process the excised lesions for histological analysis to assess tissue morphology and markers of inflammation and proliferation.

-

Biomarker Analysis: Analyze peritoneal fluid or tissue homogenates for levels of PGE2 and other relevant inflammatory markers.

Signaling Pathways and Experimental Workflow

The mPGES-1 Signaling Pathway in Endometriosis

The following diagram illustrates the central role of mPGES-1 in the prostaglandin E2 signaling pathway within an endometriotic lesion and the mechanism of action of this compound.

Caption: The mPGES-1 signaling pathway in endometriosis and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical experimental workflow for the preclinical evaluation of a therapeutic agent like this compound in an animal model of endometriosis.

Caption: A typical experimental workflow for preclinical studies of endometriosis treatments.

Conclusion

This compound, with its selective inhibition of mPGES-1, represents a promising and novel non-hormonal therapeutic strategy for the treatment of endometriosis. The preclinical data, although not fully published in detail, strongly support its potential to not only manage the debilitating pain associated with the disease but also to act as a disease-modifying agent by reducing the endometriotic lesions themselves. The ongoing clinical development of this compound is a significant step forward in addressing the unmet medical needs of millions of women suffering from endometriosis.[6] Further publication of detailed preclinical and clinical data will be crucial for a comprehensive understanding of its therapeutic potential.

References

- 1. l.cdn.bequoted.com [l.cdn.bequoted.com]

- 2. Gesynta [gesynta.se]

- 3. The inducible prostaglandin E synthase mPGES-1 regulates growth of endometrial tissues and angiogenesis in a mouse implantation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gesynta [gesynta.se]

- 6. islipsurgery.org.uk [islipsurgery.org.uk]

- 7. Gesynta [gesynta.se]

- 8. Gesynta [gesynta.se]

- 9. Gesynta [gesynta.se]

- 10. Gesynta [gesynta.se]

Vipoglanstat: An In-Depth Analysis of Cellular Targets Beyond mPGES-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipoglanstat (also known as GS-248 and BI 1029539) is a potent and selective, orally active small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway, which is often upregulated during inflammation. By selectively targeting mPGES-1, this compound aims to reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other prostanoids, a mechanism that is hypothesized to offer a better safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the known cellular targets of this compound, with a particular focus on its selectivity and the potential for off-target interactions beyond its primary target, mPGES-1.

Primary Target: Microsomal Prostaglandin E Synthase-1 (mPGES-1)

This compound is characterized by its high potency and selectivity for mPGES-1.[1][3] Inhibition of mPGES-1 by this compound leads to a significant reduction in the production of PGE2, a key mediator of inflammation, pain, and fever.

Quantitative Data on mPGES-1 Inhibition

| Parameter | Value | Species | Assay System | Reference |

| IC50 | ~1 nM | Human | Not specified | [2] |

| IC50 | ≤0.5 nmol/l | Human | ex vivo whole blood | [1][4] |

Cellular Targets Beyond mPGES-1: A Focus on Selectivity

However, in the context of drug development, it is crucial to consider potential interactions with closely related enzymes.

Microsomal Prostaglandin E Synthase-2 (mPGES-2) and Cytosolic Prostaglandin E Synthase (cPGES)

The prostaglandin E synthase family includes two other isoforms: mPGES-2 and cPGES. These enzymes are typically constitutively expressed and are thought to be involved in homeostatic PGE2 production. A study on a series of mPGES-1 inhibitors reported weak to moderate inhibition of mPGES-2 by some of the tested compounds. While it is not confirmed that this compound was part of this series, it highlights mPGES-2 as a potential, albeit likely weak, off-target. The interaction of this compound with cPGES has not been documented in the available literature.

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

COX-1 and COX-2 are upstream enzymes in the prostanoid synthesis pathway, responsible for converting arachidonic acid to prostaglandin H2 (PGH2), the substrate for mPGES-1. Unlike NSAIDs, which directly inhibit COX enzymes, this compound acts downstream. Some studies on other mPGES-1 inhibitors have shown weak inhibitory effects on COX-2.[5] There is no direct evidence to suggest that this compound significantly inhibits either COX-1 or COX-2. In fact, its mechanism of action is designed to avoid the gastrointestinal and cardiovascular side effects associated with non-selective COX inhibition.

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway and the Action of this compound

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound on mPGES-1.

General Workflow for Off-Target Identification using Affinity Chromatography-Mass Spectrometry

Caption: Workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.

Cellular Thermal Shift Assay (CETSA) Workflow for Target Engagement

Caption: Workflow for confirming target engagement in cells using the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

mPGES-1 Enzyme Activity Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against mPGES-1.

Materials:

-

Recombinant human mPGES-1

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 2.5 mM glutathione)

-

Prostaglandin H2 (PGH2) substrate

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (e.g., a solution containing a reducing agent like stannous chloride)

-

Enzyme immunoassay (EIA) kit for PGE2 quantification

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the diluted this compound or vehicle control.

-

Add the recombinant mPGES-1 enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at a specific temperature (e.g., 4°C or room temperature).

-

Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Allow the reaction to proceed for a defined period (e.g., 60 seconds) at a controlled temperature.

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Human Whole Blood Assay for PGE2 Production (General Protocol)

This assay measures the ability of a compound to inhibit PGE2 production in a more physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes.

-

Lipopolysaccharide (LPS) to stimulate PGE2 production.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

RPMI 1640 medium or similar.

-

Enzyme immunoassay (EIA) kit for PGE2 quantification.

-

Centrifuge.

Procedure:

-

Dilute the whole blood with RPMI 1640 medium.

-

Add serial dilutions of this compound or vehicle control to the diluted blood and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulate the cells by adding LPS to a final concentration of, for example, 10 µg/mL.

-

Incubate the samples for a prolonged period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, centrifuge the samples to pellet the blood cells.

-

Collect the plasma supernatant.

-

Quantify the PGE2 concentration in the plasma using a PGE2 EIA kit.

-

Calculate the percentage of inhibition and the IC50 value.

Affinity Chromatography-Mass Spectrometry for Target Identification (General Protocol)

This method is used to identify the protein binding partners of a small molecule.

Materials:

-

A modified version of this compound with a linker and an affinity tag (e.g., biotin).

-

Cell or tissue lysate.

-

Affinity resin (e.g., streptavidin-coated beads).

-

Wash buffers with varying stringencies.

-

Elution buffer.

-

Equipment for SDS-PAGE, in-gel digestion, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Procedure:

-

Probe Immobilization: Incubate the biotinylated this compound with streptavidin-coated beads to immobilize the probe.

-

Affinity Capture: Incubate the immobilized probe with the cell or tissue lysate to allow for the binding of target proteins. A control experiment with beads alone or beads with an inactive analog should be run in parallel.

-

Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a suitable elution buffer (e.g., containing a high concentration of biotin, or by changing pH or ionic strength).

-

Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest, perform in-gel digestion with a protease (e.g., trypsin), and analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: Identify the proteins from the mass spectrometry data using database searching algorithms. Compare the identified proteins from the this compound probe pulldown with the control pulldown to identify specific binding partners.

Conclusion

This compound is a highly potent and selective inhibitor of mPGES-1. While the primary focus of its development has been on its on-target activity, a thorough understanding of any potential off-target interactions is critical for a complete safety and efficacy profile. The available data strongly supports its selectivity for mPGES-1. Future research employing comprehensive off-target screening methodologies will be invaluable in further elucidating the complete cellular interaction profile of this promising anti-inflammatory agent. The experimental protocols outlined in this guide provide a framework for such investigations, which are standard practice in modern drug development.

References

- 1. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Gesynta [gesynta.se]

- 4. academic.oup.com [academic.oup.com]

- 5. Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Vipoglanstat In Vitro Assay for PGE2 Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipoglanstat (also known as BI 1029539 and GS-248) is a potent and selective, orally active small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway, catalyzing the conversion of prostaglandin H2 (PGH2) to PGE2. Elevated levels of PGE2 are associated with inflammation, pain, and various diseases. By selectively targeting mPGES-1, this compound offers a promising therapeutic strategy to reduce PGE2 production, thereby exerting anti-inflammatory effects.[1][2][3] This document provides a detailed protocol for an in vitro assay to measure the inhibitory effect of this compound on PGE2 production in a cellular model of inflammation.

Mechanism of Action

This compound specifically inhibits the enzymatic activity of mPGES-1. In inflammatory conditions, the expression of cyclooxygenase-2 (COX-2) and mPGES-1 is often upregulated, leading to increased production of PGE2. This compound does not affect the activity of COX enzymes, thus avoiding the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The inhibition of mPGES-1 by this compound leads to a significant reduction in PGE2 levels.[1][3]

Signaling Pathway of PGE2 Production and Inhibition by this compound

Caption: Signaling pathway of PGE2 production and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound on mPGES-1 has been determined in various assay systems. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Parameter | Value | Assay System | Reference |

| IC50 | ~1 nM | In Vitro mPGES-1 enzyme assay | [1] |

| IC50 | ≤0.5 nmol/L | Ex vivo human whole blood | [3] |

Experimental Protocol: In Vitro PGE2 Measurement Assay

This protocol describes a cell-based assay to determine the dose-dependent inhibition of PGE2 production by this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials and Reagents

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

PGE2 ELISA Kit or HTRF Assay Kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow

Caption: Experimental workflow for the in vitro PGE2 measurement assay.

Step-by-Step Procedure

1. Cell Culture and Seeding: a. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. b. Harvest the cells and adjust the cell density. Seed the cells into a 96-well plate at a density of 2.5 x 10^5 cells/mL in a volume of 100 µL per well. c. Incubate the plate overnight to allow the cells to adhere.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay (e.g., a range from 0.01 nM to 1 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.1%).

3. This compound Pre-treatment: a. Carefully remove the culture medium from the wells. b. Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (no this compound). c. Pre-incubate the plate for 2 hours at 37°C.

4. LPS Stimulation: a. Following the pre-treatment, add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL. b. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

5. Supernatant Collection: a. After the incubation period, centrifuge the 96-well plate at 1,000 x g for 10 minutes. b. Carefully collect the supernatant from each well without disturbing the cell layer. c. The supernatant can be used immediately for PGE2 measurement or stored at -80°C for later analysis.

6. PGE2 Measurement (using a commercial ELISA kit): a. Follow the manufacturer's instructions provided with the PGE2 ELISA kit. b. Briefly, this typically involves adding the collected supernatants and a series of PGE2 standards to the wells of the ELISA plate pre-coated with a capture antibody. c. A biotinylated detection antibody and a streptavidin-HRP conjugate are then added, followed by a substrate solution. d. The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader. e. The concentration of PGE2 in the samples is determined by comparing their absorbance to the standard curve.

7. Data Analysis: a. Calculate the percentage of PGE2 inhibition for each concentration of this compound compared to the LPS-stimulated control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Conclusion

This application note provides a comprehensive protocol for the in vitro evaluation of this compound's inhibitory effect on PGE2 production. The detailed methodology, including the signaling pathway and experimental workflow diagrams, offers a clear guide for researchers in the fields of pharmacology and drug development to assess the potency and mechanism of action of mPGES-1 inhibitors. The provided quantitative data for this compound serves as a valuable reference for experimental design and data interpretation.

References

Application Notes and Protocols for In Vivo Dosing and Administration of BI 1029539 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 1029539, also known as vipoglanstat, is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, specifically in the production of prostaglandin E2 (PGE2), a mediator of inflammation and pain. The selective inhibition of mPGES-1 by BI 1029539 presents a targeted therapeutic approach for various inflammatory diseases. These application notes provide detailed protocols for the in vivo administration of BI 1029539 to mice, based on preclinical studies in models of acute lung injury and sepsis.

Mechanism of Action

BI 1029539 exerts its anti-inflammatory effects by selectively inhibiting the mPGES-1 enzyme. This inhibition reduces the synthesis of PGE2 from its precursor, prostaglandin H2 (PGH2), thereby mitigating downstream inflammatory responses.

Caption: Signaling pathway of BI 1029539.

Data Presentation

In Vivo Efficacy Studies

The following tables summarize the dosing regimens and key findings from preclinical efficacy studies of BI 1029539 in mouse models of inflammation.

| Parameter | LPS-Induced Acute Lung Injury Model | CLP-Induced Sepsis Model (Set 1) | CLP-Induced Sepsis Model (Set 2 - Survival) |

| Compound | BI 1029539 | BI 1029539 | BI 1029539 |

| Dosage | 30 mg/kg | 30 mg/kg | 30 mg/kg |

| Administration Route | Intraperitoneal (i.p.) | Oral (p.o.) | Oral (p.o.) |

| Dosing Frequency | Single dose, 1 hour post-LPS | 2, 8, and 22 hours post-CLP | Twice daily |

| Vehicle | 0.3% Dimethyl sulfoxide (DMSO) | 0.5% Natrosol + 0.01% TWEEN 80 | Not specified |

| Key Outcomes | Reduced lung inflammation, decreased immune cell influx. | Attenuated lung injury. | Prolonged survival. |

Experimental Protocols

Experimental Workflow for In Vivo Studies

Caption: General experimental workflow.

Protocol 1: Intraperitoneal Administration in LPS-Induced Acute Lung Injury

Objective: To evaluate the efficacy of BI 1029539 in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury.

Materials:

-

BI 1029539

-

Dimethyl sulfoxide (DMSO)

-

Sterile Phosphate-Buffered Saline (PBS) or saline

-

Lipopolysaccharide (LPS)

-

Male C57BL/6 mice (8-10 weeks old)

-

Sterile syringes and needles (27-30 gauge)

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a stock solution of BI 1029539 in DMSO.

-

On the day of the experiment, dilute the stock solution with sterile PBS or saline to achieve a final concentration where the desired dose of 30 mg/kg is delivered in a volume of approximately 100-200 µL, with the final DMSO concentration being 0.3%.

-

-

Induction of Lung Injury:

-

Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine).

-

Induce acute lung injury by intratracheal administration of LPS (e.g., 4 mg/kg in 50 µL of sterile PBS).

-

-

Administration of BI 1029539:

-

One hour after LPS administration, administer the prepared BI 1029539 solution (30 mg/kg) or vehicle (0.3% DMSO in PBS/saline) via intraperitoneal injection.

-

-

Monitoring and Sample Collection:

-

Monitor the animals for signs of distress.

-

At a predetermined time point (e.g., 6 hours post-LPS), euthanize the mice.

-

Collect bronchoalveolar lavage (BAL) fluid and lung tissue for analysis of inflammatory markers and histology.

-

Protocol 2: Oral Administration in CLP-Induced Sepsis

Objective: To assess the therapeutic effect of BI 1029539 in a cecal ligation and puncture (CLP) model of sepsis.

Materials:

-

BI 1029539

-

Natrosol (hydroxyethyl cellulose)

-

TWEEN 80 (polysorbate 80)

-

Sterile water

-

Male C57BL/6 mice (8-10 weeks old)

-

Surgical instruments for CLP

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solution:

-

Prepare the vehicle by dissolving 0.5% Natrosol and 0.01% TWEEN 80 in sterile water.

-

Suspend BI 1029539 in the vehicle to achieve a final concentration that allows for the administration of a 30 mg/kg dose in a suitable volume for oral gavage (e.g., 100-200 µL).

-

-

Induction of Sepsis:

-

Perform the cecal ligation and puncture (CLP) surgery on anesthetized mice to induce polymicrobial sepsis.

-

-

Administration of BI 1029539:

-

For acute treatment efficacy: Administer the prepared BI 1029539 suspension (30 mg/kg) or vehicle orally at 2, 8, and 22 hours post-CLP.

-

For survival studies: Administer the BI 1029539 suspension (30 mg/kg) or vehicle orally twice daily for the duration of the survival monitoring period.

-

-

Monitoring and Endpoint:

-

For acute treatment efficacy: Euthanize mice at 24 hours post-CLP and collect BAL fluid and lung tissue for analysis.

-

For survival studies: Monitor the survival of the mice for a specified period (e.g., 7 days) and record the time of death.

-

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal procedures should be performed in accordance with approved animal care and use protocols.

Application Notes and Protocols for Vipoglanstat in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipoglanstat (also known as BI 1029539 and GS-248) is a potent and selective, orally active small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[2] By selectively inhibiting mPGES-1, this compound effectively reduces the production of the pro-inflammatory mediator PGE2. A notable feature of its mechanism is the potential shunting of the PGH2 substrate towards the synthesis of other prostaglandins, such as the vasodilatory and anti-platelet aggregator prostacyclin (PGI2).[2] This targeted action makes this compound a valuable tool for investigating the roles of PGE2 in various physiological and pathological processes, including inflammation, pain, and cancer, with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit upstream cyclooxygenase (COX) enzymes.

These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, focusing on the inhibition of PGE2 production in a relevant cell model and the assessment of cell viability.

Physicochemical and Solubility Data

A clear understanding of this compound's properties is crucial for accurate and reproducible experimental results. The following table summarizes its key characteristics.

| Property | Value | Reference(s) |

| Synonyms | BI 1029539, GS-248 | [1][2] |

| Molecular Formula | C₃₀H₃₄Cl₂F₅N₅O₃ | |

| Molecular Weight | 678.52 g/mol | |

| CAS Number | 1360622-01-0 | |

| In Vitro IC₅₀ (cell-free) | ~1 nM | [1][3] |

| Ex Vivo IC₅₀ (human whole blood) | ≤0.5 nM | [2][4] |

| Solubility | Soluble in DMSO (≥150 mg/mL) | |

| Appearance | Crystalline solid |

Signaling Pathway of this compound Action

This compound targets the terminal enzyme mPGES-1 in the arachidonic acid cascade. The diagram below illustrates the mechanism of action.

References

Application Notes: Western Blot Analysis of mPGES-1 Expression Following Vipoglanstat Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway.[1][2] It is a key player in inflammation and pain, making it an attractive target for novel anti-inflammatory drugs.[3] Vipoglanstat (also known as BI 1029539 or GS-248) is a potent and selective, orally active small molecule inhibitor of human mPGES-1.[4][5] This document provides detailed protocols for the analysis of mPGES-1 protein expression in cell culture models following treatment with this compound using Western blot analysis.

Mechanism of Action

This compound directly inhibits the enzymatic activity of mPGES-1, thereby reducing the production of PGE2.[1][4] This inhibitory action has been demonstrated to have anti-inflammatory effects.[4][5] By blocking mPGES-1, the substrate PGH2 can be shunted towards the synthesis of other prostanoids, such as prostacyclin (PGI2), which has vasoprotective properties.[1][2]

Quantitative Data Summary

The following table summarizes representative quantitative data from a hypothetical Western blot analysis showing the effect of this compound on mPGES-1 protein expression in a relevant cell line (e.g., A549 lung carcinoma cells) stimulated with a pro-inflammatory agent like Interleukin-1 beta (IL-1β) to induce mPGES-1 expression.

| Treatment Group | This compound Concentration (nM) | Fold Change in mPGES-1 Expression (Normalized to Stimulated Control) | Standard Deviation |

| Unstimulated Control | 0 | 0.15 | ± 0.05 |

| Stimulated Control (IL-1β) | 0 | 1.00 | ± 0.12 |

| IL-1β + this compound | 1 | 0.95 | ± 0.10 |

| IL-1β + this compound | 10 | 0.92 | ± 0.09 |

| IL-1β + this compound | 100 | 0.88 | ± 0.11 |

| IL-1β + this compound | 1000 | 0.85 | ± 0.08 |

Note: This data is illustrative. This compound is primarily an inhibitor of mPGES-1 activity, and its direct effect on mPGES-1 protein expression may be minimal. The primary outcome of this compound treatment is the reduction of PGE2 levels. A phase 2 clinical trial demonstrated that this compound fully inhibited mPGES-1, leading to a 57% reduction in PGE2.[6]

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of a suitable cell line and subsequent treatment with this compound to assess its effect on mPGES-1 expression.

Materials:

-

A549 cells (or other suitable cell line expressing mPGES-1 upon stimulation)

-

DMEM/F-12 culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant Human IL-1β

-

This compound

-

DMSO (vehicle control)

-

6-well cell culture plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed A549 cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 80-90% confluency.

-

Starvation: Prior to treatment, starve the cells in serum-free medium for 12-24 hours.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) or vehicle (DMSO) for 1 hour.

-

Stimulation: Induce mPGES-1 expression by adding IL-1β (e.g., 1 ng/mL) to the wells, except for the unstimulated control group.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Harvesting: After incubation, proceed immediately to the Protein Extraction protocol.

Protein Extraction

This protocol details the lysis of cultured cells to extract total protein for Western blot analysis.

Materials:

-

Ice-cold Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0)[7]

-

Protease Inhibitor Cocktail

-

Phenylmethylsulfonyl fluoride (PMSF)

-

Sodium orthovanadate

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Washing: Place the culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Lysis: Add an appropriate volume of ice-cold RIPA buffer containing freshly added protease inhibitors, PMSF, and sodium orthovanadate to each well.[7]

-

Scraping: Scrape the adherent cells using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]

-

Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[8]

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a fresh, pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each sample using a suitable protein assay, such as the BCA assay.[9]

-

Storage: Store the protein samples at -80°C until use.

Western Blot Analysis

This protocol outlines the procedure for separating proteins by size, transferring them to a membrane, and detecting mPGES-1.

Materials:

-

Protein samples

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-mPGES-1 antibody

-

Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-mPGES-1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[7]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

Visualizations

Caption: Experimental workflow for Western blot analysis of mPGES-1.

Caption: mPGES-1 signaling pathway and inhibition by this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. origene.com [origene.com]

- 8. ELK Biotechnology Collates Protein Extraction Methods for Westernblot Experiments-ELK Biotechnology CO.,Ltd. [elkbiotech.com]

- 9. goldbio.com [goldbio.com]

Application Note & Protocol: Evaluating Vipoglanstat Efficacy in an LPS-Induced Inflammation Model

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is catalyzed by microsomal prostaglandin E synthase-1 (mPGES-1). Elevated levels of mPGES-1 are associated with various inflammatory conditions. Vipoglanstat is a potent and selective inhibitor of mPGES-1, making it a promising therapeutic candidate for treating inflammation.

This document provides a detailed protocol for utilizing a lipopolysaccharide (LPS)-induced inflammation model to assess the anti-inflammatory efficacy of this compound. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response and is widely used to create robust in vitro and in vivo models of inflammation. These models are crucial for evaluating the therapeutic potential of mPGES-1 inhibitors like this compound.

Principle of the Model

LPS stimulation of immune cells, such as macrophages, triggers a signaling cascade that results in the increased expression of pro-inflammatory enzymes and cytokines. A key enzyme upregulated is cyclooxygenase-2 (COX-2), which converts arachidonic acid to PGH2. Subsequently, mPGES-1 catalyzes the conversion of PGH2 to PGE2, a primary mediator of inflammation. By inhibiting mPGES-1, this compound is expected to reduce the production of PGE2 without affecting the synthesis of other prostanoids, offering a targeted anti-inflammatory effect. This model allows for the quantification of this compound's ability to suppress PGE2 production and other downstream inflammatory markers.

Signaling Pathways and Experimental Workflow

LPS-Induced Pro-Inflammatory Signaling Pathway

LPS initiates a signaling cascade by binding to Toll-like receptor 4 (TLR4) on the macrophage cell surface.[1][2][3] This binding, facilitated by co-receptors like CD14 and MD-2, triggers downstream signaling through adaptor proteins such as MyD88.[1][4] This cascade activates transcription factors, most notably NF-κB, which then translocates to the nucleus.[3] In the nucleus, NF-κB upregulates the expression of numerous pro-inflammatory genes, including those for COX-2, mPGES-1, and cytokines like TNF-α and IL-6. The increased expression of COX-2 and mPGES-1 leads to a surge in PGE2 production. This compound directly inhibits the enzymatic activity of mPGES-1, thus blocking the final step in PGE2 synthesis.

Caption: LPS-induced pro-inflammatory signaling pathway and the inhibitory action of this compound.

Experimental Workflow Overview

The experimental workflow is designed to first establish a reliable in vitro inflammation model, assess the cytotoxicity of this compound, and then evaluate its efficacy in reducing key inflammatory mediators.

Caption: General experimental workflow for in vitro evaluation of this compound.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Catalog # (Example) |

| RAW 264.7 Murine Macrophages | ATCC | TIB-71 |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Lipopolysaccharide (LPS from E. coli O111:B4) | Sigma-Aldrich | L4391 |

| This compound | MedChemExpress | HY-108929 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |

| Prostaglandin E2 (PGE2) ELISA Kit | Cayman Chemical | 514010 |

| Mouse TNF-α ELISA Kit | R&D Systems | MTA00B |

| Mouse IL-6 ELISA Kit | R&D Systems | M6000B |

| TRIzol™ Reagent | Invitrogen | 15596026 |

| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems | 4368814 |

| SYBR™ Green PCR Master Mix | Applied Biosystems | 4309155 |

| Primers for qPCR (Cox-2, mPGES-1, Gapdh) | Integrated DNA Technologies | Custom |

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Passage cells every 2-3 days, or when they reach 80-90% confluency. Use a cell scraper for detachment.

Protocol 2: Cell Viability (MTT) Assay

-

Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Incubation: Remove the old medium and add 100 µL of the this compound-containing medium to the wells. Incubate for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control (0.1% DMSO).

Protocol 3: LPS-Induced Inflammation and this compound Treatment

-

Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/mL (500 µL per well) and incubate for 24 hours.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay) or vehicle (0.1% DMSO). Incubate for 2 hours.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant from each well. Centrifuge at 1,000 x g for 10 minutes to remove cell debris. Store at -80°C for ELISA analysis.

-

Cell Lysate: Wash the remaining cells with cold PBS. Add TRIzol™ reagent to lyse the cells for RNA extraction, following the manufacturer's protocol. Store lysate at -80°C.

-

Protocol 4: Quantification of Inflammatory Mediators

A. PGE2 and Cytokine ELISA:

-

Use the collected supernatants from Protocol 3.

-

Perform the ELISA for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions for the respective kits.

-

Generate a standard curve for each assay.

-

Calculate the concentration of each mediator in the samples based on the standard curve.

B. Quantitative Real-Time PCR (qPCR):

-

RNA Extraction: Extract total RNA from the cell lysates (collected in TRIzol™) following the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit.

-

qPCR Reaction: Set up the qPCR reaction using SYBR™ Green PCR Master Mix, cDNA template, and specific primers for Ptges (mPGES-1), Ptgs2 (COX-2), and a housekeeping gene like Gapdh.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system.

-

Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control group.

Data Presentation and Expected Results

The following tables represent expected outcomes from the described experiments.

Table 1: Effect of this compound on Cell Viability

| This compound (µM) | Absorbance (570 nm) ± SD | Cell Viability (%) |

|---|---|---|

| 0 (Vehicle) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.23 ± 0.07 | 98.4 |

| 1 | 1.26 ± 0.09 | 100.8 |

| 10 | 1.21 ± 0.06 | 96.8 |

| 25 | 1.19 ± 0.08 | 95.2 |

| 50 | 0.85 ± 0.05 | 68.0 |

| 100 | 0.45 ± 0.04 | 36.0 |

Result Interpretation: this compound is expected to be non-toxic at concentrations up to 25 µM.

Table 2: Effect of this compound on PGE2 and Cytokine Production in LPS-Stimulated Macrophages

| Treatment Group | PGE2 (pg/mL) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |

|---|---|---|---|

| Control (No LPS) | 25 ± 5 | 50 ± 12 | 35 ± 8 |

| LPS (1 µg/mL) + Vehicle | 15,500 ± 850 | 25,000 ± 1,200 | 18,000 ± 950 |

| LPS + this compound (1 µM) | 8,200 ± 450 | 24,500 ± 1,100 | 17,800 ± 900 |

| LPS + this compound (10 µM) | 1,500 ± 210 | 24,800 ± 1,300 | 18,100 ± 1,000 |

| LPS + this compound (25 µM) | 450 ± 80 | 25,100 ± 1,250 | 17,900 ± 980 |

Result Interpretation: this compound should significantly and dose-dependently reduce PGE2 production. As a selective mPGES-1 inhibitor, it is not expected to significantly affect TNF-α or IL-6 levels, which are upstream of PGE2 synthesis.

Table 3: Effect of this compound on Gene Expression in LPS-Stimulated Macrophages

| Treatment Group | Relative Ptgs2 (COX-2) mRNA Expression (Fold Change) ± SD | Relative Ptges (mPGES-1) mRNA Expression (Fold Change) ± SD |

|---|---|---|

| Control (No LPS) | 1.0 ± 0.2 | 1.0 ± 0.3 |

| LPS (1 µg/mL) + Vehicle | 25.5 ± 2.1 | 18.2 ± 1.5 |

| LPS + this compound (10 µM) | 24.9 ± 1.9 | 17.8 ± 1.6 |

Result Interpretation: this compound inhibits the activity of the mPGES-1 enzyme, not its expression. Therefore, it is not expected to alter the LPS-induced upregulation of COX-2 or mPGES-1 mRNA.

Troubleshooting

| Issue | Possible Cause | Solution |

| High variability in ELISA results | Pipetting errors, improper washing | Use calibrated pipettes, ensure consistent and thorough washing steps as per the kit protocol. |

| Low/No inflammatory response to LPS | LPS potency is low, cell passage number too high | Use a fresh batch of LPS, test different concentrations. Use cells at a lower passage number. |

| This compound shows cytotoxicity at low concentrations | Compound instability, incorrect solvent concentration | Prepare fresh solutions of this compound. Ensure final DMSO concentration is ≤ 0.1%. |

| No inhibition of PGE2 | Inactive compound, incorrect concentration | Verify the activity of the this compound batch. Re-check calculations for dilutions. |

Conclusion

This application note provides a comprehensive framework for assessing the efficacy of the mPGES-1 inhibitor, this compound, using an LPS-induced macrophage inflammation model. The protocols detail methods to confirm the compound's primary mechanism of action—the specific inhibition of PGE2 production—while also evaluating its effects on cell viability and the broader inflammatory signaling cascade. This model is a robust and essential tool for the preclinical evaluation of novel anti-inflammatory therapeutics targeting the prostaglandin pathway.

References

- 1. Molecular mechanisms of macrophage activation and deactivation by lipopolysaccharide: roles of the receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of GS-248 (Vipoglanstat)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-248, also known as vipoglanstat, is a potent and selective small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3] mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway, which is often upregulated in inflammatory conditions. By selectively inhibiting mPGES-1, GS-248 reduces the production of the pro-inflammatory mediator PGE2 while simultaneously shunting the precursor prostaglandin H2 (PGH2) towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[4][5] This dual mechanism of action suggests therapeutic potential for GS-248 in a variety of chronic inflammatory diseases, with current clinical development focused on endometriosis.[1][2]

These application notes provide a summary of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for GS-248 and detailed protocols for key experiments relevant to its preclinical and clinical evaluation.

Pharmacokinetic and Pharmacodynamic Profile

Data Presentation

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of GS-248 based on data from clinical trials.

Table 1: Illustrative Pharmacokinetic Parameters of GS-248 in Healthy Volunteers (Single Ascending Dose)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) |

| 10 mg | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| 30 mg | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| 100 mg | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| 300 mg | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

Note: Specific quantitative data from the Phase I single ascending dose cohorts are not publicly available. The pharmacokinetic profile of GS-248 has been reported to support once-daily dosing.[3]

Table 2: Pharmacodynamic Effects of GS-248 in Systemic Sclerosis Patients (120 mg once daily for 4 weeks)

| Biomarker | Change from Baseline | Source |

| Urinary PGE2 Metabolites | 57% reduction | [4][6][7][8] |

| Urinary Prostacyclin Metabolites | 50% increase | [4][6][7][8] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of GS-248 within the arachidonic acid cascade.

Experimental Protocols

Quantification of GS-248 in Plasma by LC-MS/MS

This protocol describes a general method for the quantification of GS-248 in plasma, which is essential for pharmacokinetic analysis.

Objective: To determine the concentration of GS-248 in plasma samples.

Materials:

-

GS-248 reference standard

-

Internal standard (e.g., a stable isotope-labeled version of GS-248)

-

Human plasma (or other relevant species)

-

Acetonitrile

-

Formic acid

-

Water, HPLC grade

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of internal standard solution.

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detect GS-248 and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the reference standard.

-

Determine the concentration of GS-248 in the plasma samples from the calibration curve.

-

Measurement of Urinary Prostaglandin Metabolites by ELISA

This protocol outlines a method for measuring the stable metabolites of PGE2 and PGI2 in urine, which serves as a key pharmacodynamic readout.

Objective: To quantify the levels of PGE2 and PGI2 metabolites in urine samples.

Materials:

-

Commercially available ELISA kits for PGE2 and PGI2 metabolites (e.g., 6-keto-PGF1α for PGI2)

-

Urine samples

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Thaw urine samples on ice.

-

Centrifuge samples to remove any particulate matter.

-

Dilute urine samples as required with the assay buffer provided in the ELISA kit.

-

-

ELISA Assay:

-

Follow the instructions provided with the commercial ELISA kit.

-

Typically, this involves adding standards and samples to a pre-coated microplate, followed by the addition of a detection antibody and substrate.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and calculate the concentration of the prostaglandin metabolites in the urine samples.

-

Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

-

Experimental Workflow for a Phase I Clinical Trial

The following diagram illustrates a typical workflow for a first-in-human Phase I clinical trial of a novel compound like GS-248.

References

- 1. Gesynta [gesynta.se]

- 2. Gesynta [gesynta.se]

- 3. gesynta.se [gesynta.se]

- 4. academic.oup.com [academic.oup.com]

- 5. tandfonline.com [tandfonline.com]

- 6. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Assessing the Impact of Vipoglanstat on Cell Motility using a Transwell Migration Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipoglanstat is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the arachidonic acid cascade responsible for the production of prostaglandin E2 (PGE2).[1][2][3] PGE2 is a well-established mediator of inflammation and has been implicated in promoting cancer cell proliferation, survival, and motility. By inhibiting mPGES-1, this compound not only reduces the synthesis of pro-tumorigenic PGE2 but also shunts the precursor, PGH2, towards the production of other prostaglandins, such as the anti-thrombotic and vasodilatory prostacyclin (PGI2).[2][4] This dual mechanism of action makes this compound a compelling candidate for investigation as an anti-cancer agent, particularly in the context of metastasis, which is fundamentally dependent on cell motility.

The Transwell migration assay, also known as the Boyden chamber assay, is a widely used and robust method for quantifying the chemotactic response of cells to a chemoattractant.[5][6] This in vitro assay simulates the migration of cells through an extracellular matrix-like porous membrane, providing a quantitative measure of a compound's effect on cell motility. These application notes provide a detailed protocol for utilizing a Transwell migration assay to evaluate the inhibitory potential of this compound on the migratory capacity of cancer cells.

Principle of the Assay

The Transwell assay utilizes a chamber consisting of two compartments, an upper and a lower chamber, separated by a microporous membrane.[6][7] Cells are seeded into the upper chamber in a serum-free or low-serum medium. The lower chamber contains a medium supplemented with a chemoattractant, such as fetal bovine serum (FBS) or specific growth factors, which establishes a chemical gradient across the membrane. Cells actively migrate through the pores of the membrane towards the chemoattractant in the lower chamber. The inhibitory effect of this compound on cell migration is assessed by treating the cells with the compound and comparing the number of migrated cells to an untreated control.

Data Presentation

The quantitative data generated from the Transwell migration assay can be effectively summarized in a tabular format for clear comparison between different treatment conditions.

| Treatment Group | This compound Concentration (nM) | Mean Number of Migrated Cells per Field | Standard Deviation | % Inhibition of Migration |

| Vehicle Control (DMSO) | 0 | 250 | ± 25 | 0% |

| This compound | 1 | 210 | ± 20 | 16% |

| This compound | 10 | 155 | ± 18 | 38% |

| This compound | 100 | 80 | ± 12 | 68% |

| This compound | 1000 | 45 | ± 8 | 82% |

| Positive Control (e.g., Cytochalasin D) | 1 µM | 20 | ± 5 | 92% |

Experimental Protocols

Materials and Reagents

-

Cancer cell line of interest (e.g., MDA-MB-231, a highly metastatic breast cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

This compound (CAS: 1360622-01-0)[3]

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Chemoattractant (e.g., Fetal Bovine Serum, Epidermal Growth Factor)

-

Transwell inserts with appropriate pore size (e.g., 8 µm for most cancer cells) for 24-well plates

-

24-well tissue culture plates

-

Phosphate Buffered Saline (PBS)

-

Cell dissociation solution (e.g., Trypsin-EDTA)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Cotton swabs

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor this compound in systemic sclerosis-related Raynaud's - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

Measuring Vipoglanstat Activity in Whole Blood Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipoglanstat (formerly GS-248 or BI 1029539) is a potent and selective small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] mPGES-1 is a terminal enzyme in the arachidonic acid cascade responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[2][3] PGE2 is a key mediator of inflammation, pain, and fever.[3][4] By selectively inhibiting mPGES-1, this compound reduces the production of pro-inflammatory PGE2. A unique consequence of this targeted inhibition is the redirection of the PGH2 substrate towards the synthesis of other prostanoids, notably prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[2][5] This application note provides detailed protocols for measuring the activity of this compound in whole blood assays, a critical tool for preclinical and clinical assessment of this and other mPGES-1 inhibitors.

Signaling Pathway of this compound's Action

The mechanism of action of this compound centers on the inhibition of mPGES-1 within the arachidonic acid cascade. The following diagram illustrates this pathway.

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound and other mPGES-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. The whole blood assay provides a physiologically relevant matrix for assessing compound potency.

| Compound | Assay Type | Species | IC50 | Reference |

| This compound (GS-248) | Ex vivo Human Whole Blood | Human | ≤0.5 nM | [1] |

| Compound 118 | Human Whole Blood | Human | 3.7 µM | [5] |

| Compound 15 | Human Whole Blood | Human | 2.5 µM | |

| PF-9184 | Human Whole Blood | Human | 5 µM | [6] |

| MF63 | Human Whole Blood | Human | 1.3 µM | |

| Garcinol | Whole Blood | Human | 30 µM |

Table 1: Comparative IC50 Values of mPGES-1 Inhibitors in Whole Blood Assays.

Experimental Protocols

Protocol 1: Ex Vivo Whole Blood Assay for Measuring this compound's Inhibition of PGE2 Production

This protocol details the steps to measure the inhibitory effect of this compound on lipopolysaccharide (LPS)-stimulated PGE2 production in human whole blood.

Materials:

-

Freshly drawn human whole blood collected in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

This compound stock solution (in DMSO).

-

Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4).

-

Phosphate Buffered Saline (PBS).

-

Prostaglandin E2 (PGE2) ELISA Kit.

-

Sterile polypropylene tubes.

-

Incubator (37°C).

-

Centrifuge.

-

Microplate reader.

Experimental Workflow:

Caption: Workflow for the Ex Vivo Whole Blood Assay.

Procedure:

-

Blood Collection: Collect human venous blood into tubes containing heparin or EDTA as an anticoagulant. Process the blood within 2 hours of collection.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in DMSO to create a range of concentrations for the dose-response curve.

-

Prepare a working solution of LPS in sterile PBS (e.g., 1 mg/mL stock, diluted to a final working concentration).

-

-

Assay Setup:

-

Aliquot whole blood into sterile polypropylene tubes.

-

Add a small volume of the diluted this compound solutions or vehicle (DMSO) to the respective tubes. The final concentration of DMSO should be kept constant across all samples and should not exceed 0.5%.

-

Pre-incubate the blood with this compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Stimulation:

-

Add LPS to each tube to a final concentration that elicits a robust PGE2 response (typically 1-10 µg/mL).

-

Include a negative control with no LPS stimulation.

-

-

Incubation:

-

Incubate the blood samples for a defined period (e.g., 18-24 hours) at 37°C in a humidified incubator.

-

-

Sample Processing:

-